molecular formula C19H19FN4O3S2 B2811622 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine CAS No. 946305-32-4

3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Cat. No.: B2811622
CAS No.: 946305-32-4
M. Wt: 434.5
InChI Key: ZLDGUBCKVDLTAR-UHFFFAOYSA-N
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Description

The compound 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyridazine core substituted with a thiophen-2-yl group at position 6 and a sulfonated piperazine moiety at position 3. The sulfonated piperazine group is further modified with a 5-fluoro-2-methoxyphenyl ring.

Properties

IUPAC Name

3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S2/c1-27-16-6-4-14(20)13-18(16)29(25,26)24-10-8-23(9-11-24)19-7-5-15(21-22-19)17-3-2-12-28-17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDGUBCKVDLTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridazine-Based Analogues

Compound B : 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine ()

  • Structural Differences :
    • Position 3 : Chlorine substituent in Compound B vs. sulfonylpiperazine in Compound A.
    • Piperazine Substituent : 2-Fluorophenyl in Compound B vs. 5-fluoro-2-methoxyphenyl sulfonyl in Compound A.
  • The 5-fluoro-2-methoxyphenyl substituent in Compound A may enhance solubility and target affinity over the simpler 2-fluorophenyl group in Compound B .

Compound C : 3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine ()

  • Structural Differences :
    • Phenyl Substituents : Compound C has 2-methoxy-4,5-dimethylphenyl vs. 5-fluoro-2-methoxyphenyl in Compound A.
  • Fluorine in Compound A may improve metabolic stability and electrostatic interactions with biological targets .
Heterocyclic Core Variants

Compound D : 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione ()

  • Structural Differences :
    • Core Heterocycle : Pyrimidine-2,4-dione in Compound D vs. pyridazine in Compound A.
    • Substituents : 1,3-Dimethyl and 4-methoxyphenyl groups in Compound D vs. thiophen-2-yl and 5-fluoro-2-methoxyphenyl in Compound A.
  • Impact :
    • Pyridazine’s adjacent nitrogen atoms create a distinct dipole moment compared to pyrimidine’s 1,3-nitrogen arrangement, affecting charge distribution and binding modes.
    • The thiophene in Compound A may confer better π-π stacking interactions than the uracil-like pyrimidine core in Compound D .

Data Tables

Table 1: Structural Comparison of Compound A and Analogues
Compound Core Heterocycle Position 3 Substituent Position 6 Substituent Key Functional Groups
A Pyridazine 4-(5-Fluoro-2-methoxy-phenyl)sulfonylpiperazine Thiophen-2-yl Sulfonyl, Fluoro, Methoxy
B Pyridazine Chlorine 4-(2-Fluorophenyl)piperazine Chloro, Fluorophenyl
C Pyridazine 4-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperazine Thiophen-2-yl Sulfonyl, Methoxy, Methyl
D Pyrimidine-2,4-dione 4-(4-Methoxyphenyl)piperazin-1-yl-sulfonyl 1,3-Dimethyl Sulfonyl, Methoxy
Table 2: Hypothetical Physicochemical Properties
Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL)* Hydrogen Bond Acceptors
A ~500 2.8 0.05 8
B ~380 3.1 0.02 5
C ~520 3.5 0.01 7
D ~450 1.9 0.10 9

*Estimated using computational tools (e.g., PubChem, ChemAxon).

Discussion

Synthetic Accessibility : Compound A’s synthesis likely requires additional sulfonylation steps compared to simpler analogues like Compound B . The introduction of thiophen-2-yl may necessitate palladium-catalyzed cross-coupling, increasing complexity.

Contradictions and Gaps :

  • focuses on pyridazinones rather than pyridazines, limiting direct activity comparisons.
  • No explicit biological data for Compound A is provided in the evidence, necessitating extrapolation from structural analogues.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation of the piperazine ring, followed by coupling with the pyridazine-thiophene scaffold. Critical parameters include:

  • Temperature : 60–80°C for sulfonylation to avoid decomposition .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysts : Triethylamine or DMAP for deprotonation during sulfonyl group attachment .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonylation5-Fluoro-2-methoxyphenylsulfonyl chloride, DMF, 70°C65–72≥95%
Pyridazine couplingThiophene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃58–63≥90%

Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm sulfonyl-piperazine connectivity (δ 3.2–3.5 ppm for piperazine protons; δ 165–170 ppm for sulfonyl carbonyl) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 486.12) .
  • X-ray crystallography : Resolves spatial arrangement of the thiophene-pyridazine core (if crystals are obtainable) .

Advanced Research Questions

Q. How do electronic properties of the sulfonyl group and thiophene moiety influence biological target binding?

  • Methodological Answer :

  • Computational modeling : Density Functional Theory (DFT) calculates dipole moments and electrostatic potential maps to predict binding affinity to enzymes/receptors (e.g., kinase targets) .
  • SAR studies : Modifying the sulfonyl group’s substituents (e.g., replacing methoxy with methyl) alters logP and hydrogen-bonding capacity, impacting IC₅₀ values .
    • Data Contradiction : Some studies report enhanced activity with electron-withdrawing groups (e.g., -F), while others favor electron-donating groups (e.g., -OCH₃). Resolution requires comparative assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition assays) .

Q. What experimental strategies resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Dose-response standardization : Use identical cell lines (e.g., HEK293 for receptor assays) and normalize data to positive controls (e.g., staurosporine for kinase inhibition) .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., PI3K or serotonin receptors) .
    • Example : A study reporting antitumor activity in HepG2 cells (IC₅₀ = 2.1 µM) versus another showing no effect (IC₅₀ > 50 µM) may reflect differences in cell culture media (e.g., serum concentration affecting compound solubility) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Methodological Answer :

  • Solubility : Use DMSO stock solutions (≤0.1% final concentration) with surfactants (e.g., 0.01% Tween-80) to prevent aggregation .
  • Stability : Conduct LC-MS stability assays in PBS (pH 7.4) at 37°C; hydrolytic degradation of the sulfonamide group may require buffering at pH 6.5–7.0 .

Q. What are the best practices for designing derivatives to improve metabolic stability?

  • Methodological Answer :

  • Metabolic hot-spot identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Common sites include oxidation of the thiophene ring or demethylation of the methoxy group .
  • Derivatization : Introduce deuterium at labile C-H bonds or replace the methoxy group with a cyclopropyl ether to block oxidative metabolism .

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